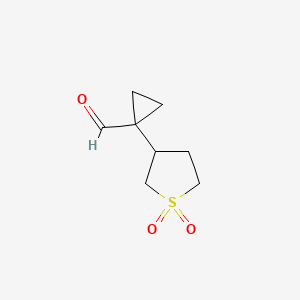
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-carbaldehyde is a unique organic compound characterized by the presence of a thiolane ring with a dioxo substitution and a cyclopropane ring attached to a carbaldehyde group
準備方法
The synthesis of 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-carbaldehyde typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. The key steps include the formation of the thiolane ring, introduction of the dioxo groups, and attachment of the cyclopropane ring.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Reactions are often carried out in solvents like dichloromethane or ethanol under controlled temperatures.
Major Products: The major products formed depend on the type of reaction and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-carbaldehyde exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis or degradation of other molecules.
Effects: The compound’s effects depend on its interactions with molecular targets, which can lead to changes in cellular processes or biochemical reactions.
類似化合物との比較
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds:
特性
分子式 |
C8H12O3S |
|---|---|
分子量 |
188.25 g/mol |
IUPAC名 |
1-(1,1-dioxothiolan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O3S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h6-7H,1-5H2 |
InChIキー |
PTYWWHXVPPWDHI-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1C2(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


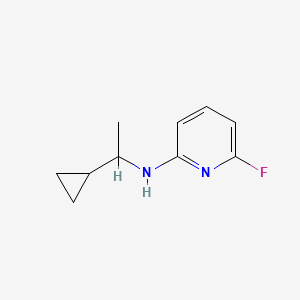
![7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B15272168.png)

amine](/img/structure/B15272182.png)
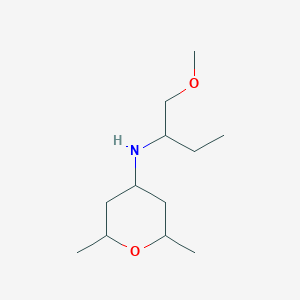
![(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B15272187.png)
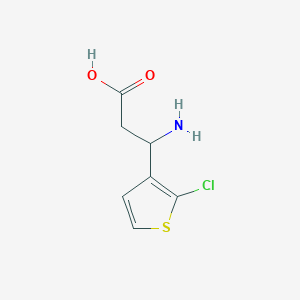
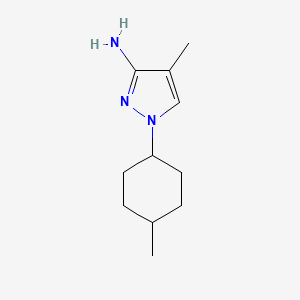
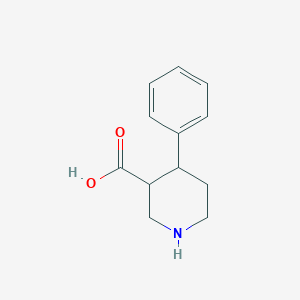
![Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate](/img/structure/B15272211.png)

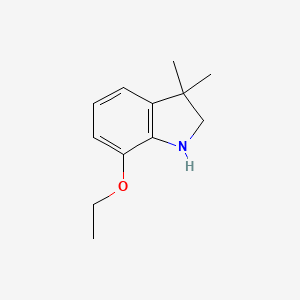
![2-[(2,6-Dimethyloxan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B15272231.png)
![2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B15272233.png)
